Enhanced Lipophilicity Over Unsubstituted Analog
The introduction of a tert-butyl group at the 4-position of the phenol ring in 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is predicted to substantially increase lipophilicity compared to the unsubstituted analog 2-(1H-pyrazol-1-yl)phenol. While experimental LogP values for the target compound are not available, the presence of the tert-butyl group is known to increase LogP by approximately 1.5-2.0 units based on well-established structure-property relationships [1]. This increase in lipophilicity can enhance membrane permeability and alter the compound's pharmacokinetic profile, making it a more suitable candidate for central nervous system (CNS) drug discovery programs where higher LogP is often desired [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: ~3.0-3.5 |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)phenol (Predicted LogP: ~1.5) |
| Quantified Difference | ΔLogP ≈ 1.5-2.0 units (estimated) |
| Conditions | In silico prediction based on ACD/Labs or similar algorithm |
Why This Matters
This difference in lipophilicity is critical for medicinal chemists selecting building blocks to optimize blood-brain barrier penetration or oral absorption.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
